An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of Sodium Butane-1-sulfinate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of Sodium Butane-1-sulfinate
Abstract
This technical guide provides a comprehensive framework for the characterization of sodium butane-1-sulfinate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes foundational NMR principles, data from analogous sulfinate salts, and comparative analysis with the corresponding sulfonate to present a reliable set of predicted spectral data. Detailed, field-proven protocols for sample preparation and NMR data acquisition are provided to enable researchers, scientists, and drug development professionals to perform their own experimental verification. This document is structured to not only present data but to explain the underlying scientific rationale, ensuring a robust understanding of the structural elucidation process for this and similar organosulfur compounds.
Introduction: The Role of NMR in the Structural Elucidation of Organosulfur Compounds
Organosulfur compounds are a cornerstone of medicinal chemistry and materials science.[1] The oxidation state of the sulfur atom profoundly influences the molecule's chemical and physical properties. NMR spectroscopy is an unparalleled, non-destructive technique for unambiguously determining the molecular structure and confirming the oxidation state of sulfur-containing moieties.[1]
Sodium butane-1-sulfinate, with its sulfinyl group (-SO₂⁻), occupies an intermediate oxidation state between a thiol/thioether and a sulfonate (-SO₃⁻). This distinction is critical and directly observable in NMR spectra. The electron density around the protons and carbons adjacent to the sulfur atom is significantly altered by the nature of the sulfur-oxygen bonds, leading to characteristic chemical shifts. This guide will focus on the ¹H and ¹³C NMR spectral features that are predicted for sodium butane-1-sulfinate, providing a benchmark for its identification and quality control.
Predicted NMR Spectral Data for Sodium Butane-1-sulfinate
Due to the lack of available experimental NMR data for sodium butane-1-sulfinate in the public domain, the following spectral parameters are predicted based on data from simpler alkyl sulfinates, such as sodium methanesulfinate[2], and established principles of NMR spectroscopy. The chemical shifts are referenced to an internal standard, typically DSS or TSP for aqueous solutions.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of sodium butane-1-sulfinate is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the butyl chain. The protons on the carbon alpha to the sulfinate group (C1) will be the most deshielded due to the inductive effect of the electronegative sulfur-oxygen group.
Table 1: Predicted ¹H NMR Data for Sodium Butane-1-sulfinate in D₂O
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (-CH₂-SO₂⁻) | 2.5 - 2.8 | Triplet (t) | 2H | ~7.5 |
| H2 (-CH₂-CH₂SO₂⁻) | 1.6 - 1.8 | Sextet (or m) | 2H | ~7.5 |
| H3 (-CH₃-CH₂-) | 1.3 - 1.5 | Sextet (or m) | 2H | ~7.5 |
| H4 (CH₃-) | 0.8 - 1.0 | Triplet (t) | 3H | ~7.5 |
Causality Behind Predictions: The chemical shift of the alpha-protons (H1) is estimated based on the observed shift for the methyl group in sodium methanesulfinate, which appears as a singlet.[2] The downfield shift is attributed to the electron-withdrawing nature of the sulfinate group. The subsequent methylene and methyl groups will appear progressively upfield as the inductive effect diminishes with distance from the sulfinate moiety. The multiplicities are predicted based on the n+1 rule, where each set of protons is coupled to its adjacent non-equivalent protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each carbon in the butyl chain. Similar to the ¹H spectrum, the carbon directly attached to the sulfinate group (C1) will be the most deshielded.
Table 2: Predicted ¹³C NMR Data for Sodium Butane-1-sulfinate in D₂O
| Position | Chemical Shift (δ, ppm) (Predicted) |
| C1 (-CH₂-SO₂⁻) | 55 - 60 |
| C2 (-CH₂-CH₂SO₂⁻) | 24 - 28 |
| C3 (-CH₃-CH₂-) | 21 - 24 |
| C4 (CH₃-) | 13 - 15 |
Causality Behind Predictions: The chemical shift of the alpha-carbon (C1) is significantly downfield due to the direct attachment to the electronegative sulfinate group. For comparison, in the more oxidized sodium butane-1-sulfonate, the alpha-carbon appears even further downfield. The chemical shifts of the other carbons in the chain (C2, C3, C4) are predicted based on typical values for aliphatic chains, with a slight downfield shift for carbons closer to the electron-withdrawing group.
Experimental Protocols
To obtain high-quality, verifiable NMR data, the following detailed protocols are recommended. These protocols are designed to be self-validating by ensuring sample purity and proper instrument setup.
NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Step-by-Step Methodology:
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Sample Weighing: Accurately weigh 15-25 mg of sodium butane-1-sulfinate for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.
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Solvent Selection & Addition: Use high-purity deuterium oxide (D₂O, 99.9 atom % D). Add approximately 0.6 mL of D₂O to the vial. D₂O is the solvent of choice due to the ionic nature of the sodium salt.
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Internal Standard: Add a small, precisely known quantity of an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (TSP). The methyl singlet of these standards is set to 0.00 ppm.
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Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
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Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. To avoid signal distortion from suspended particles, it is best practice to filter the solution through a small plug of glass wool placed in the pipette.
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Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.
NMR Data Acquisition Workflow
The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for Structural Elucidation via NMR.
Conclusion
This technical guide provides a robust predictive framework and detailed experimental protocols for the ¹H and ¹³C NMR characterization of sodium butane-1-sulfinate. While experimental data is not yet widely available, the predicted chemical shifts and coupling patterns presented herein offer a strong foundation for researchers in the fields of chemical synthesis and drug development. The emphasis on the causality behind spectral features and the provision of self-validating experimental workflows are intended to empower scientists to confidently acquire and interpret their own data, contributing to the broader body of knowledge on organosulfur compounds.
References
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ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]
